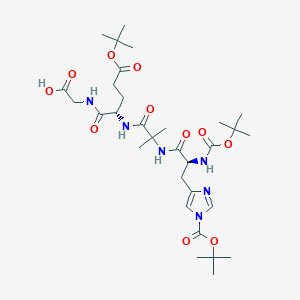
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine is a synthetic peptide with multiple protecting groups. This compound is used in peptide synthesis and research due to its stability and the ease with which the protecting groups can be removed under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps to ensure purity .
The protecting groups, such as tert-butyloxycarbonyl and tert-butyl , are used to protect the amino and carboxyl groups during the synthesis. These groups are removed using specific reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides that meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: undergoes several types of reactions, including:
Deprotection: Removal of protecting groups using acids like TFA or oxalyl chloride.
Coupling: Formation of peptide bonds between amino acids using reagents like carbodiimides.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotection of tert-butyloxycarbonyl groups.
Oxalyl chloride in methanol: Another reagent for mild deprotection.
Carbodiimides: Used for coupling reactions during peptide synthesis.
Major Products Formed
The major products formed from these reactions are the desired peptides with the protecting groups removed, resulting in the free amino acids ready for further reactions or applications .
Aplicaciones Científicas De Investigación
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a synthetic peptide compound composed of amino acid residues including N-alpha-t-butyloxycarbonyl-L-histidine, aminoisobutyric acid, gamma-t-butyl ester of L-glutamic acid, and glycine. It has applications in pharmaceutical development as a building block for synthesizing biologically active peptides. Studies of this compound interactions with biological targets, particularly receptors involved in metabolic processes, help to elucidate its role in modulating physiological responses related to insulin secretion and appetite regulation and can lead to the development of more effective therapeutic agents targeting metabolic disorders.
Pharmaceutical Development
- GLP-1 Mimicry: this compound can serve as a fragment in the synthesis of peptides that mimic or enhance the activity of glucagon-like peptide-1 (GLP-1), which is important in glucose metabolism and appetite regulation. It may also exhibit properties that modulate receptor interactions, making it a candidate for therapeutic applications in diabetes management and obesity treatment.
- Solid-Phase Peptide Synthesis (SPPS): The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS).
- Somaglutide Synthesis: Boc-His (Trt) -Aib-Glu (OtBu) -Gly-OH can be coupled to synthesize fragment 1 of somaglutide .
Structural Insights
This compound stands out because of its specific combination of amino acids and protective groups, which contribute to its stability and potential biological activity. The table below compares this compound to compounds with similar structures:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OH | Similar structure but includes different protecting groups | Trityl group provides enhanced stability |
| Fmoc-His(Ac)-Aib-Glu(OtBu)-Gly-OH | Uses Fmoc instead of Boc as a protecting group | Fmoc often used in alternative synthesis methods |
| Boc-Ala-Aib-Glu(OtBu)-Gly-OH | Contains alanine instead of histidine | Different amino acid composition alters activity |
Research
Mecanismo De Acción
The mechanism of action of tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine involves the stepwise addition of amino acids to form the peptide chain. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids is formed. The deprotection steps remove these groups, allowing the peptide to fold into its active form .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-glycine: A simpler peptide with fewer amino acids.
tert-Butyloxycarbonyl-L-glutamyl(tert-butyl)-glycine: Another peptide with different amino acid composition.
Uniqueness
tert-Butyloxycarbonyl-L-histidyl(tert-butyloxycarbonyl)-alpha-aminoisobutyryl-L-glutamyl(tert-butyl)-glycine: is unique due to its specific sequence of amino acids and the use of multiple protecting groups. This combination provides stability during synthesis and allows for precise control over the final peptide structure .
Propiedades
Fórmula molecular |
C31H50N6O11 |
|---|---|
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1 |
Clave InChI |
FNXPUMYXFQQETO-PMACEKPBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















